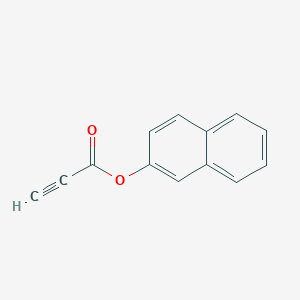
2-Naphthyl propiolate
Übersicht
Beschreibung
2-Naphthyl propiolate is an organic compound with the molecular formula C₁₃H₈O₂. It is a derivative of naphthalene, characterized by the presence of a propiolate group attached to the second carbon of the naphthalene ring. This compound is typically a colorless to pale yellow liquid with an aromatic odor. It is soluble in organic solvents such as ethers and alcohols but is almost insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Naphthyl propiolate can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with propiolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as Lewis acids may be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthyl propiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert it into naphthyl propionate.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the propiolate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Naphthoic acid derivatives.
Reduction: Naphthyl propionate.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthyl propiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-naphthyl propiolate exerts its effects involves its ability to act as an electrophile in various chemical reactions. The propiolate group is highly reactive, allowing it to participate in cycloaddition reactions, nucleophilic substitutions, and other transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- Ethyl propiolate
- Methyl propiolate
- Propiolic acid
- Methyl phenylpropiolate
- Ethyl phenylpropiolate
Comparison: 2-Naphthyl propiolate is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and reactivity. Compared to simpler propiolates like ethyl or methyl propiolate, this compound offers enhanced stability and a broader range of applications in organic synthesis. Its aromatic nature also makes it suitable for use in the production of dyes and pigments .
Eigenschaften
IUPAC Name |
naphthalen-2-yl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECZRYIRALULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746400 | |
| Record name | Naphthalen-2-yl prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91805-17-3 | |
| Record name | Naphthalen-2-yl prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Naphthyl propiolate in analytical chemistry?
A1: this compound has shown promise as a derivatizing agent for enhancing the detectability of certain compounds in analytical techniques like HPLC-UV. Specifically, a research study demonstrated its utility in developing a sensitive method for quantifying Captopril in human plasma []. Derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability.
Q2: How does this compound contribute to the structural characterization of newly synthesized compounds?
A2: In a study focused on synthesizing novel phosponic aminoesters, this compound played a crucial role as a dipolarophile in a copper (I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) []. This reaction led to the formation of a new compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. The successful incorporation of this compound into the final structure was confirmed using various spectroscopic techniques, including 1D (31P, 1H, 13C) and 2D (1H-1H and 1H-13C) NMR spectroscopy, IR, and HRMS. This highlights the role of this compound not just as a building block, but also as a tool for structural confirmation in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


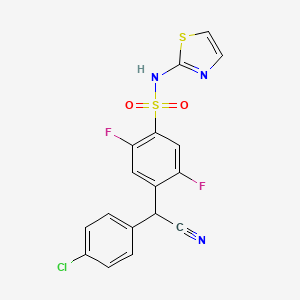
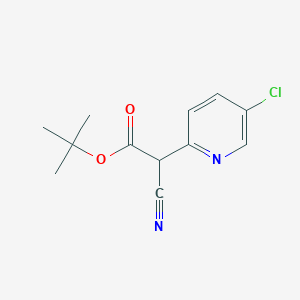
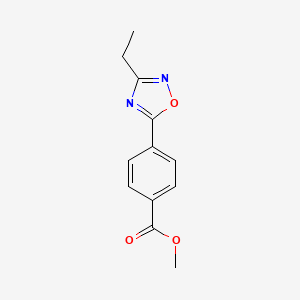
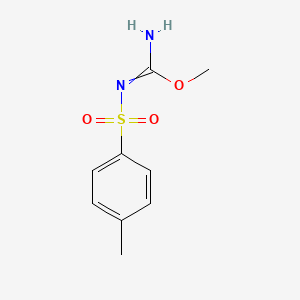

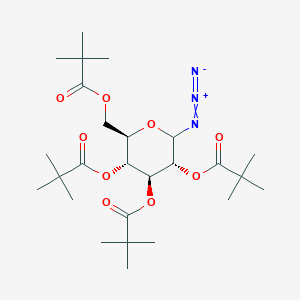
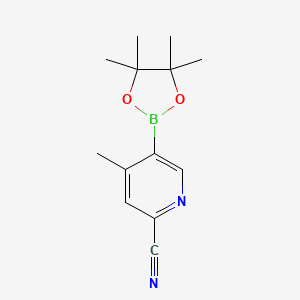
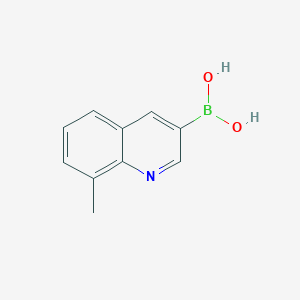

![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
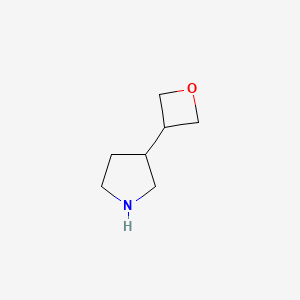
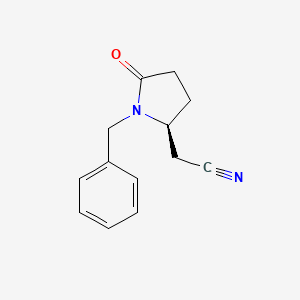
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine](/img/structure/B1403764.png)
